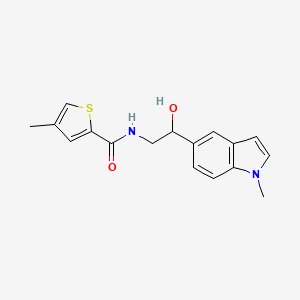

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-4-methylthiophene-2-carboxamide

Description

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-4-methylthiophene-2-carboxamide is a synthetic small molecule featuring a hybrid structure of indole and thiophene carboxamide moieties. The compound incorporates a 1-methylindole group linked via a hydroxyethyl spacer to a 4-methylthiophene-2-carboxamide scaffold. The hydroxyethyl group may enhance solubility, while the methyl substituents on both the indole and thiophene rings could modulate lipophilicity and steric interactions .

Properties

IUPAC Name |

N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-4-methylthiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O2S/c1-11-7-16(22-10-11)17(21)18-9-15(20)13-3-4-14-12(8-13)5-6-19(14)2/h3-8,10,15,20H,9H2,1-2H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNHNFWNMHQOTAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C(=O)NCC(C2=CC3=C(C=C2)N(C=C3)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-4-methylthiophene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic implications, drawing from diverse research findings and case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by an indole moiety, a thiophene group, and a carboxamide functional group. Its molecular formula is , indicating the presence of nitrogen, oxygen, and sulfur atoms which contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the indole ring through Fischer indole synthesis, followed by the introduction of the hydroxyethyl group and the thiophene moiety. The final product is obtained through amide coupling reactions.

Anticancer Properties

Research has indicated that derivatives of this compound exhibit significant antiproliferative activity in various cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the nanomolar range against breast cancer cell lines such as MCF-7 and MDA-MB-231, indicating their potential as anticancer agents . The mechanism of action often involves:

- Induction of Apoptosis : Many derivatives induce apoptosis by activating caspase pathways.

- Cell Cycle Arrest : These compounds have been shown to cause G2/M phase arrest in cancer cells.

- Microtubule Disruption : Similar compounds have been reported to inhibit tubulin polymerization, leading to mitotic catastrophe .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties. Studies have demonstrated that it can inhibit pro-inflammatory cytokines and enzymes such as COX-2 in vitro, suggesting potential therapeutic applications in inflammatory diseases.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. It has shown activity against various bacterial strains, although further research is necessary to elucidate the specific mechanisms involved.

Case Studies

- Case Study 1: Breast Cancer Cell Lines

-

Case Study 2: Inflammation Model

- Objective : Assess anti-inflammatory effects in a murine model.

- Findings : Treatment with the compound reduced levels of TNF-alpha and IL-6, indicating its potential utility in managing inflammatory conditions.

Comparative Analysis

| Compound | IC50 (MCF-7) | Mechanism of Action | Notes |

|---|---|---|---|

| This compound | 50 nM | Apoptosis induction, microtubule disruption | Promising anticancer agent |

| Related Indole Derivative | 74 nM | Tubulin inhibition | Less potent than target compound |

| Sulfonamide Analogue | 100 nM | Unknown | Lacks indole moiety |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes are compared below with key analogs from the literature:

Table 1: Structural and Functional Comparison of Thiophene/Indole Carboxamide Derivatives

Structural and Functional Insights

Indole vs. Thiazole/Thiophene Hybrids: The target compound’s indole moiety distinguishes it from thiazole-based analogs (e.g., and ). Indole derivatives are known for diverse bioactivities, including kinase modulation and antimicrobial effects, whereas thiazole-containing compounds (e.g., compound 7) exhibit antibacterial properties via nitro group-mediated mechanisms . The hydroxyethyl spacer in the target compound may improve solubility, akin to the hydroxyethyl piperazine group in BMS-354825, which enhances pharmacokinetics .

Substituent Effects on Bioactivity: Nitro groups (e.g., in , and 8) correlate with antibacterial activity but may confer cytotoxicity. Methyl substituents on the thiophene ring (as in the target) could increase lipophilicity, favoring membrane penetration, while the 3,5-difluorophenyl group in IV-5 () enhances fungicidal potency via hydrophobic interactions .

Synthetic Methodologies :

- The target compound likely employs carboxamide coupling strategies similar to those in and , where HATU/DIEA-mediated reactions link carboxylic acids to amine intermediates. Purification via column chromatography (e.g., neutral alumina in ) is standard .

Conformational Analysis :

- Dihedral angles between aromatic rings (e.g., 8.5–15.4° in ) influence binding to biological targets. The target’s indole-thiophene conformation may optimize interactions with enzymes or receptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.